molecular formula C26H29FN4O3 B2631886 N,N-diethyl-2-(3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)acetamide CAS No. 872843-69-1

N,N-diethyl-2-(3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)acetamide

Cat. No. B2631886
CAS RN: 872843-69-1
M. Wt: 464.541
InChI Key: RFXJCAGGRVUFIK-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C26H29FN4O3 and its molecular weight is 464.541. The purity is usually 95%.
BenchChem offers high-quality N,N-diethyl-2-(3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diethyl-2-(3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Potentials

Research has explored the synthesis and biological potentials of derivatives structurally similar to the compound . For instance, a study on the synthesis, molecular docking, and biological potentials of new acetamide derivatives revealed their antimicrobial and anticancer activities. These compounds were evaluated for in vitro antimicrobial and anticancer activities, demonstrating significant results and potential as leads for rational drug designing for anticancer molecules (Mehta et al., 2019).

Antimicrobial and Antibacterial Activities

Further research into similar piperazinylaryloxazolidinones possessing heteroaryl groups showed superior antibacterial activities than linezolid, including activity against linezolid-resistant Staphylococcus aureus strains (Srivastava et al., 2008). Another study synthesized 4-substituted piperazinylphenyloxazolidinone-indole carboxylate hybrids and examined their in vitro antibacterial activity, indicating promising results for some compounds (Ping, 2008).

Antiproliferative and Anticancer Activities

Compounds featuring the piperazin-1-yl and acetamide groups have also been evaluated for their anticancer activity, demonstrating potential as antiproliferative agents through mechanisms such as VEGFR-2-TK inhibition (Hassan et al., 2021).

Anticonvulsant Properties

The synthesis of acetamide derivatives has been linked to anticonvulsant properties, highlighting the potential therapeutic applications of compounds with similar chemical backbones in treating epilepsy and other seizure disorders (Kamiński et al., 2011).

Anti-inflammatory Activity

Studies on N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides have shown significant anti-inflammatory activity, suggesting potential applications in treating inflammatory conditions (Sunder & Maleraju, 2013).

properties

IUPAC Name

N,N-diethyl-2-[3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN4O3/c1-3-28(4-2)24(32)18-31-17-20(19-9-5-7-11-22(19)31)25(33)26(34)30-15-13-29(14-16-30)23-12-8-6-10-21(23)27/h5-12,17H,3-4,13-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXJCAGGRVUFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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